molecular formula C21H24O3 B5036142 cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate

cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate

Cat. No.: B5036142
M. Wt: 324.4 g/mol
InChI Key: LQXCGZUYVQHQMS-UHFFFAOYSA-N
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Description

Cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate, also known as CBDA, is a compound that has been the subject of scientific research due to its potential therapeutic properties. CBDA is a derivative of cannabidiol (CBD), a non-psychoactive compound found in the cannabis plant. CBDA has been found to have anti-inflammatory, anti-nausea, and anti-anxiety effects, making it a promising candidate for the treatment of various conditions.

Mechanism of Action

The exact mechanism of action of cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate is not fully understood. However, it is believed to interact with the body's endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and mood. This compound is thought to interact with the CB1 and CB2 receptors in the endocannabinoid system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been found to activate the 5-HT1A receptor, which is involved in regulating mood and anxiety. Additionally, this compound has been found to inhibit the activity of an enzyme called COX-2, which is involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate in lab experiments is that it is a natural compound, which may make it a safer alternative to synthetic compounds. Additionally, this compound has been found to have low toxicity, making it a potentially safe treatment option. However, one limitation of using this compound in lab experiments is that it is not well-studied, and more research is needed to fully understand its potential therapeutic properties.

Future Directions

There are several future directions for research on cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate. One area of research is investigating its potential as a treatment for various conditions, such as arthritis, multiple sclerosis, and chemotherapy-induced nausea and vomiting. Another area of research is investigating its potential as an anti-anxiety treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with the endocannabinoid system. Overall, this compound is a promising compound with potential therapeutic properties, and more research is needed to fully understand its potential.

Synthesis Methods

Cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate can be synthesized from CBD through a process called decarboxylation. Decarboxylation involves heating CBD to remove a carboxyl group, resulting in the formation of this compound. This process can be carried out using various methods, including heating CBD in an oven or using a specialized decarboxylation machine.

Scientific Research Applications

Cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has been the subject of several scientific studies, which have investigated its potential therapeutic properties. One study found that this compound has potent anti-inflammatory effects, making it a potential treatment for conditions such as arthritis and multiple sclerosis. Another study found that this compound has anti-nausea effects, making it a potential treatment for conditions such as chemotherapy-induced nausea and vomiting.

Properties

IUPAC Name

cyclohexyl 2-[4-(4-methylphenyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-16-7-9-17(10-8-16)18-11-13-19(14-12-18)23-15-21(22)24-20-5-3-2-4-6-20/h7-14,20H,2-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXCGZUYVQHQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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